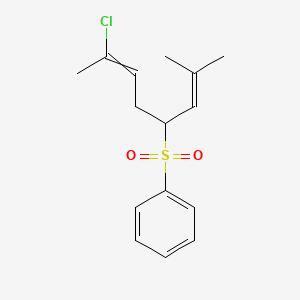
(7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group, a chlorine atom, and a diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with chlorosulfonic acid to introduce the sulfonyl group. This reaction is typically carried out at low temperatures to control the exothermic nature of the process . Another method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert sodium benzenesulfonate into benzenesulfonyl chloride, which can then be further reacted to introduce the diene and chlorine substituents .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonyl group acts as a directing group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diene system.
Addition Reactions: The diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .
Scientific Research Applications
(7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of (7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and addition reactions. The sulfonyl group enhances the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The diene system allows for cycloaddition reactions, which can form new cyclic structures .
Comparison with Similar Compounds
Similar Compounds
Benzene Sulfonyl Chloride: Similar in structure but lacks the diene system and chlorine substituent.
Methoxybenzene (Anisole): Contains a methoxy group instead of a sulfonyl group, leading to different reactivity patterns.
Chlorobenzene: Contains a chlorine substituent but lacks the sulfonyl group and diene system.
Uniqueness
(7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene is unique due to the combination of its sulfonyl group, chlorine atom, and diene system.
Properties
CAS No. |
62692-34-6 |
|---|---|
Molecular Formula |
C15H19ClO2S |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
(7-chloro-2-methylocta-2,6-dien-4-yl)sulfonylbenzene |
InChI |
InChI=1S/C15H19ClO2S/c1-12(2)11-15(10-9-13(3)16)19(17,18)14-7-5-4-6-8-14/h4-9,11,15H,10H2,1-3H3 |
InChI Key |
UOQJMALUCOBKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(CC=C(C)Cl)S(=O)(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















